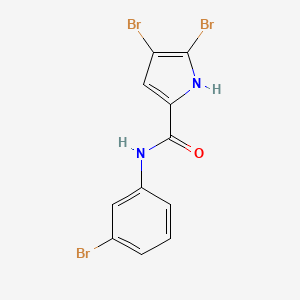
4,5-Dibromo-N-(3-bromophenyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromo-N-(3-bromophenyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound characterized by the presence of bromine atoms and a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-N-(3-bromophenyl)-1H-pyrrole-2-carboxamide typically involves the following steps:
Bromination of Pyrrole: The pyrrole ring is brominated at the 4 and 5 positions using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Amidation Reaction: The brominated pyrrole is then reacted with 3-bromoaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dibromo-N-(3-bromophenyl)-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4,5-Dibromo-N-(3-bromophenyl)-1H-pyrrole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials, including organic semiconductors and conductive polymers.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 4,5-Dibromo-N-(3-bromophenyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The bromine atoms and the pyrrole ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5-Dichloro-N-(3-chlorophenyl)-1H-pyrrole-2-carboxamide
- 4,5-Difluoro-N-(3-fluorophenyl)-1H-pyrrole-2-carboxamide
- 4,5-Diiodo-N-(3-iodophenyl)-1H-pyrrole-2-carboxamide
Uniqueness
4,5-Dibromo-N-(3-bromophenyl)-1H-pyrrole-2-carboxamide is unique due to the presence of multiple bromine atoms, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, or iodo analogs. The bromine atoms can enhance the compound’s ability to participate in specific reactions and interact with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
50371-36-3 |
|---|---|
Molekularformel |
C11H7Br3N2O |
Molekulargewicht |
422.90 g/mol |
IUPAC-Name |
4,5-dibromo-N-(3-bromophenyl)-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C11H7Br3N2O/c12-6-2-1-3-7(4-6)15-11(17)9-5-8(13)10(14)16-9/h1-5,16H,(H,15,17) |
InChI-Schlüssel |
ZPMBDOPDDOAQLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC(=C(N2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



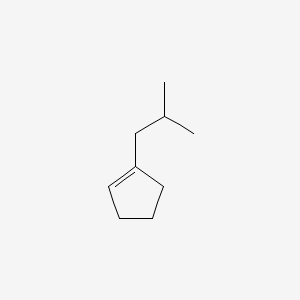



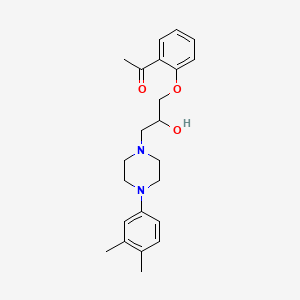

![Benzenesulfonic acid, 4-[(4-aminobenzoyl)amino]-](/img/structure/B14656955.png)

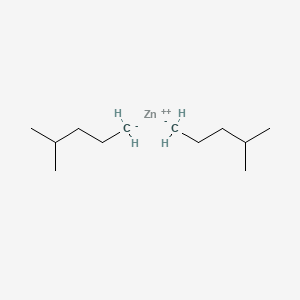
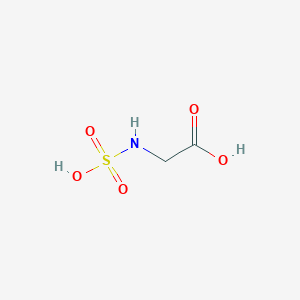

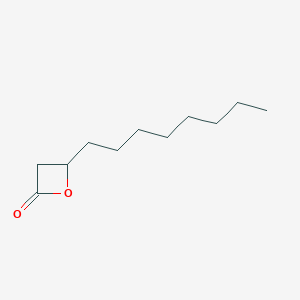
![2,4,5,6-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14656988.png)
